molecular formula C11H9ClN2 B13032001 5-(Chloromethyl)-3,4'-bipyridine

5-(Chloromethyl)-3,4'-bipyridine

Cat. No.: B13032001
M. Wt: 204.65 g/mol
InChI Key: UIGOEHAYPYBJQD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3,4'-bipyridine (CAS 1227590-18-2) is a high-purity organic compound with the molecular formula C11H9ClN2 and a molecular weight of 204.66 g/mol . As a member of the bipyridine family, this compound features a core structure of two linked pyridine rings, one of which is substituted with a chloromethyl (-CH2Cl) group . This reactive chloromethyl handle is a key functional feature, making the compound a valuable and versatile building block (synthon) in synthetic organic and inorganic chemistry. It is primarily used by researchers to create more complex molecular architectures. A primary research application of this compound is its use as a precursor for ligand synthesis. The bipyridine moiety is a well-known ligand that can chelate metal ions to form coordination complexes . The chloromethyl group allows this ligand to be further functionalized or tethered to other molecules or solid surfaces, which is a critical step in developing novel catalysts, metal-organic frameworks (MOFs), and functional materials with tailored properties . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

3-(chloromethyl)-5-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9ClN2/c12-6-9-5-11(8-14-7-9)10-1-3-13-4-2-10/h1-5,7-8H,6H2

InChI Key

UIGOEHAYPYBJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3,4’-bipyridine typically involves the chloromethylation of 3,4’-bipyridine. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and allowing it to be attacked by the aromatic pi-electrons of the bipyridine.

Industrial Production Methods

Industrial production methods for 5-(Chloromethyl)-3,4’-bipyridine are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using continuous flow reactors for better control and efficiency, can be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3,4’-bipyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include 5-(aminomethyl)-3,4’-bipyridine, 5-(thiomethyl)-3,4’-bipyridine, etc.

    Oxidation: Products include 5-(formyl)-3,4’-bipyridine and 5-(carboxyl)-3,4’-bipyridine.

    Reduction: The major product is 5-methyl-3,4’-bipyridine.

Scientific Research Applications

The applications of 5-(Chloromethyl)-3,4'-bipyridine are primarily in the realm of scientific research, particularly in the synthesis of biologically active molecules and anticancer agents . This compound serves as a crucial building block in creating more complex structures with potential therapeutic applications .

Scientific Research Applications

This compound and its derivatives are used in several scientific applications:

  • Ligands in biologically active molecules: Bipyridines, including this compound, are fundamental components in various applications, such as ligands in biologically active molecules .
  • Anticancer research: 5-(Chloromethyl)-2,2'-bipyridine derivatives exhibit significant antiproliferative activity against colorectal and pancreatic cell lines . These compounds can potentially engage in ligand-based alkylating reactions, making them valuable for designing active anticancer agents .
  • Synthesis of Bipyridine Derivatives: Bipyridines and their derivatives see extensive use as fundamental components in various applications . Pharmaceutical bipyridine-based compounds, such as milrinone, have been synthesized using these methods .

Anticancer Activity of Halomethyl-2,2'-Bipyridine Rhenium Tricarbonyl Complexes

Background: A study focused on synthesizing and evaluating the anticancer activity of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes to determine if the presence and position of a reactive halomethyl substituent on the diimine ligand system of fac-[Re(CO)3]+ species could be a key feature for active and non-toxic anticancer agents .

Methods: A series of 5- and 6-(halomethyl)-2,2'-bipyridine rhenium tricarbonyl complexes were prepared and their anticancer activity was evaluated against pancreatic and colorectal tumors in vivo . The antiproliferative effect of the compounds was tested on four cancer cell lines (two colorectal and two pancreatic) and compared to the activity of a previously reported compound. The toxicity of all new complexes was assessed on a normal cell line to determine the selectivity index (Si) of the molecules .

Results: One compound, a 5-(chloromethyl)-2,2'-bipyridine derivative, showed significant inhibition of pancreatic tumor . The potentially alkylating chloro- and bromomethyl complexes showed higher antiproliferative activity compared to the unreactive complexes . The compounds were particularly effective against the colorectal HCT-116 cell line, with IC50 values ranging from approximately 5 to 10 µM .

Data Table: Applications and Properties

Property/ApplicationDescriptionReference
Ligand in active moleculesUsed as a fundamental component in biologically active molecules.
Anticancer agentShows antiproliferative activity against colorectal and pancreatic cell lines. The presence of a reactive halomethyl substituent may be a key molecular feature for anticancer activity.
Suzuki couplingBoronic acids with pyridyl groups are stable and used in Suzuki coupling reactions to synthesize various compounds.
Synthesis of 2,2'-bipyridine-type productsSuzuki coupling of 2-pyridineboronic acid N-phenyldiethanolamine ester with bromopyridines affords 2,2'-bipyridine-type products in good yield.
Dehydrogenative CouplingThe reactivity of the dehydrogenative coupling depends on the substituent on the pyridine ring, and a higher pKa provides the product in good yield.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby altering their function.

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

The position of the chloromethyl group and the bipyridine connectivity (e.g., 2,2'-, 3,4'-, or 4,4'-bipyridine) critically influence reactivity and applications. Key comparisons include:

Compound Structure Synthetic Method Key Reactivity Applications/Notes References
5-(Chloromethyl)-3,4'-bipyridine 3,4'-bipyridine, 5-CH₂Cl Negishi cross-coupling, chloromethylation Nucleophilic substitution (e.g., SN2) Ligand precursor, prodrug synthesis
6-(Chloromethyl)-2,2'-bipyridine 2,2'-bipyridine, 6-CH₂Cl Reduction of ester to alcohol, then Cl⁻ Coordination to Re(I), Ru(II), Os(II) Luminescent metal complexes, sensors
6,6'-Bis(chloromethyl)-2,2'-bipyridine 2,2'-bipyridine, 6,6'-(CH₂Cl)₂ Condensation with thiadiazoles Bridging ligand for multinuclear complexes Stabilization of mixed-metal systems
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide 2,3'-bipyridine, 5-Cl, 6'-CH₃, 3-SO₂MePh Multi-step functionalization Bioactive sulfonyl group Potential antimicrobial/anticancer agent

Key Observations :

  • Positional Effects : The 5-CH₂Cl group in 3,4'-bipyridine vs. 6-CH₂Cl in 2,2'-bipyridine alters steric and electronic profiles. For example, 6-(chloromethyl)-2,2'-bipyridine forms stable Re(I) tricarbonyl complexes due to optimal geometry for chelation .
  • Bis-Substitution : 6,6'-Bis(chloromethyl)-2,2'-bipyridine enables the formation of sulfur-bridged ligands (e.g., L1–L4 in ), enhancing stability in multidentate coordination .
  • Functional Group Diversity : Derivatives with sulfonyl or carboxamide groups (e.g., [3,4'-bipyridine]-5-carboxamide) exhibit distinct solubility and bioactivity compared to chloromethyl analogs .

Reactivity and Functionalization

The chloromethyl group undergoes nucleophilic substitution (e.g., with amines, thiols) or elimination to form methylene-linked products. Comparisons include:

  • This compound : Reacts with thiols (e.g., 2-mercaptothiadiazole) to form thioether-linked ligands, useful in catalysis .
  • Chloromethyl Polystyrene: Demonstrates crosslinking with hydroxyquinolines, highlighting the broader utility of chloromethyl groups in polymer chemistry .
  • 6-(Bromomethyl)-2,2'-bipyridine : Higher leaving-group ability (Br⁻ vs. Cl⁻) enables faster SN2 reactions, useful in radiopharmaceuticals .

Coordination Chemistry and Metal Complexes

Chloromethyl bipyridines serve as precursors for metal-binding ligands:

  • Re(I) Complexes : 6-(Chloromethyl)-2,2'-bipyridine forms fac-[Re(CO)₃(L)Br] complexes with tunable luminescence for optoelectronic applications .
  • Ru(II)/Os(II) Complexes : Bis(chloromethyl) derivatives stabilize mixed-metal systems (e.g., [(bpy)₂Os(dpb)Ru(bpy)₂]⁴⁺), relevant to energy transfer studies .

Biological Activity

5-(Chloromethyl)-3,4'-bipyridine is a compound that has garnered attention in recent years due to its diverse biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a bipyridine structure with a chloromethyl group attached. This configuration is significant for its reactivity and biological interactions.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study synthesized several compounds based on this structure and evaluated their antibacterial activity against various strains.

  • Minimum Inhibitory Concentration (MIC) : The synthesized compounds displayed varying MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli. For example, one derivative exhibited an MIC of 21.5 µg/mL against Bacillus subtilis and 30.6 µg/mL against Klebsiella pneumoniae .
CompoundTarget BacteriaMIC (µg/mL)
3dBacillus subtilis21.5
3dStaphylococcus aureus22.4
3dEscherichia coli29.8
3dKlebsiella pneumoniae30.6

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have shown antifungal activity. A related study reported that certain compounds demonstrated significant inhibition rates against Sclerotinia sclerotiorum, with some achieving inhibition rates exceeding 80% compared to control drugs .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Some compounds disrupt the synthesis of bacterial cell walls, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The bipyridine structure may interact with DNA or RNA synthesis pathways, inhibiting replication in microbial cells.

Structure-Activity Relationship (SAR)

The efficacy of this compound derivatives is influenced by their structural modifications. Electron-withdrawing groups on the benzene ring have been associated with enhanced inhibitory activity .

Case Studies

  • Study on Antibacterial Activity : A series of compounds derived from this compound were tested for antibacterial properties using agar cup plate methods. The results indicated that modifications at specific positions significantly altered the MIC values .
  • Fungal Inhibition Study : Another investigation focused on the antifungal potential against various fungal strains, revealing that certain derivatives achieved higher inhibition rates than established antifungal agents .

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